molecular formula C8H16F2N2O B2875496 4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine CAS No. 1866507-83-6

4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine

Cat. No.: B2875496
CAS No.: 1866507-83-6
M. Wt: 194.226
InChI Key: OLMFDQSJJRJOPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine (C₈H₁₆F₂N₂O, MW: 194.2 g/mol) is a chiral amine derivative featuring a morpholine ring and two fluorine atoms at the C4 position of the butan-1-amine backbone . Its chirality and fluorinated structure make it a valuable building block in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes or receptors. The morpholine moiety enhances solubility and hydrogen-bonding capacity, while the fluorine atoms modulate electronic properties and metabolic stability.

Properties

IUPAC Name

4,4-difluoro-3-morpholin-4-ylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F2N2O/c9-8(10)7(1-2-11)12-3-5-13-6-4-12/h7-8H,1-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMFDQSJJRJOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CCN)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine typically involves the reaction of a difluoromethylated precursor with morpholine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Fluorination Patterns

  • Trifluoro vs.
  • 4-Methoxyphenyl vs. Morpholinyl : Replacing the morpholine with a methoxyphenyl group (as in 4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine) increases lipophilicity (MW: 215.2 vs. 194.2) but reduces hydrogen-bonding capacity, likely limiting its utility in aqueous environments .

Physical Properties

  • Fluorinated compounds generally exhibit enhanced metabolic stability. The difluoro-morpholine derivative’s balance of polarity and lipophilicity may optimize blood-brain barrier penetration compared to bulkier analogues like the trifluoromethylphenyl derivative .

Biological Activity

4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in various fields of research.

Chemical Structure and Properties

The chemical structure of this compound includes a morpholine ring and two fluorine atoms attached to a butanamine backbone. This configuration enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate enzyme activity and influence signal transduction pathways, which can lead to various biological effects such as enzyme inhibition and altered protein interactions .

Biological Activity Overview

The compound has been utilized in several studies focusing on enzyme inhibition and protein interactions. Notably, it has demonstrated promising activity against Mycobacterium tuberculosis, which is a critical target for new antibiotic development. The structure–activity relationship (SAR) studies indicate that modifications to the compound can enhance its antibacterial properties while maintaining favorable physicochemical characteristics .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes involved in metabolic processes
AntibacterialEffective against Mycobacterium tuberculosis
Protein InteractionModulates interactions with cellular proteins

Case Studies

Several case studies have highlighted the efficacy of this compound in biological research:

  • Antitubercular Activity : A high-throughput screening identified this compound as a potent inhibitor of M. tuberculosis, with further SAR studies revealing that specific substitutions could enhance its efficacy while reducing toxicity .
  • Enzyme Mechanisms : Research involving this compound has elucidated its role as a probe in studying enzyme mechanisms, providing insights into metabolic pathways and potential therapeutic targets.
  • Cancer Research : The compound's ability to influence protein interactions has led to investigations into its potential as an anticancer agent, particularly through the modulation of pathways involved in cell proliferation and apoptosis .

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds reveals that this compound possesses distinct advantages due to the presence of fluorine atoms, which enhance its biological activity and stability compared to other morpholine derivatives.

Table 2: Comparison of Morpholine Derivatives

CompoundAntibacterial ActivityEnzyme InhibitionNotes
This compoundHighModerateUnique fluorine substitution
4-MorpholinobutanamideModerateLowLacks fluorine
3-FluoromorpholineLowModerateLess effective than difluoro

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.